Ethylidenecyclohexane

Vue d'ensemble

Description

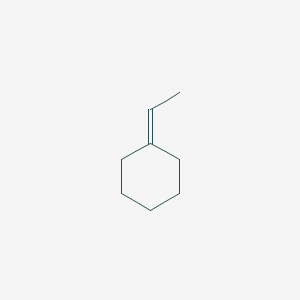

Ethylidenecyclohexane is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an ethylidene group (CH3-CH=). This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylmagnesium bromide (Grignard reagent) followed by dehydration. The reaction proceeds as follows:

- Cyclohexanone reacts with ethylmagnesium bromide to form a tertiary alcohol.

- The tertiary alcohol undergoes dehydration to yield this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of ethylcyclohexane. This method typically employs metal catalysts such as platinum or palladium under high temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.

Reduction: Hydrogenation of this compound can yield ethylcyclohexane.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Cyclohexanone, cyclohexanol.

Reduction: Ethylcyclohexane.

Substitution: Various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Ethylidenecyclohexane serves as an important intermediate in organic synthesis. Its double bond allows it to participate in various reactions:

- Aza-Ene Reactions : this compound can undergo aza-ene reactions when treated with azodicarboxylates in the presence of Lewis acids like Cu(OTf) or Yb(OTf). This reaction produces allylic amination adducts, which are valuable in synthesizing nitrogen-containing compounds .

- Ozonolysis : The compound has been utilized in ozonolysis studies, where it reacts with ozone to form ozonides. This process is particularly useful for synthesizing aldehydes and ketones from alkenes .

Biochemical Applications

This compound has been studied for its role as a substrate in enzymatic reactions:

- Enzymatic Oxidation : Research indicates that this compound can be oxidized by ethylbenzene dehydrogenase, an enzyme involved in anaerobic ethylbenzene mineralization. This reaction highlights its potential use in bioremediation processes .

Material Science

The compound is also explored for its applications in materials science:

- Electronic and Optoelectronic Materials : this compound has been investigated for use in electronic and optoelectronic thin films due to its favorable chemical properties .

Pharmaceutical Research

Recent studies have pointed to the potential of this compound derivatives as therapeutic agents:

- SARS-CoV-2 Protease Inhibitors : A study focused on halogenated derivatives of this compound showed promising binding affinities to the SARS-CoV-2 main protease (MPro), suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethylidenecyclohexane in chemical reactions involves its interaction with various reagents and catalysts. For example, in oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxygenated products. In reduction reactions, it accepts hydrogen atoms from reducing agents, resulting in the formation of reduced products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Ethylidenecyclohexane can be compared with other similar compounds such as:

Ethylcyclohexane: Unlike this compound, ethylcyclohexane lacks the double bond and is less reactive in certain chemical reactions.

Methylenecyclohexane: This compound has a methylene group (CH2=) instead of an ethylidene group, leading to different reactivity patterns.

Cyclohexene: Cyclohexene has a single double bond within the ring structure, making it more prone to addition reactions compared to this compound.

The uniqueness of this compound lies in its ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

Ethylidenecyclohexane (ECH) is a compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and its biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ECH, including its chemical properties, biological mechanisms, and relevant case studies.

This compound is an aliphatic hydrocarbon characterized by its cyclohexane structure with an ethylidene group. Its molecular formula is , and it exhibits properties typical of alkenes, such as reactivity towards electrophiles and the ability to undergo various addition reactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions in synthetic organic chemistry and its potential as a precursor in the synthesis of biologically active compounds. The following sections detail specific biological activities and findings related to ECH.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of various derivatives related to ECH. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. In one study, compounds derived from ECH were evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant activity comparable to established standards like ascorbic acid .

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Research indicates that compounds synthesized from ECH exhibit varying degrees of antibacterial activity against multiple strains of bacteria. For instance, a study reported inhibition zones ranging from 9.33 mm to over 65 mm against tested bacterial strains, suggesting that derivatives of ECH could be effective antimicrobial agents .

Case Studies

Several case studies have investigated the biological implications of this compound:

- Hydroamination Reactions : A notable study focused on the photocatalytic hydroamination of alkenes, including this compound. The reaction yielded significant products with potential pharmaceutical applications. The reaction was conducted under blue light irradiation using specific catalysts, achieving a yield of 57% for the desired product .

- Synthesis of Bioactive Compounds : this compound serves as a valuable intermediate in synthesizing various biologically active compounds. Its reactivity allows for the formation of complex structures that exhibit significant biological activities, including anti-inflammatory and anticancer properties .

- Computational Studies : Advanced computational methods have been employed to understand the reaction mechanisms involving this compound. These studies provide insights into its reactivity patterns and potential pathways for synthesizing bioactive derivatives .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Propriétés

IUPAC Name |

ethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOWYWUOUJKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143119 | |

| Record name | Cyclohexane, ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-64-1 | |

| Record name | Ethylidenecyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylidenecyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethylidenecyclohexane often serves as a model substrate for studying reaction mechanisms, particularly in organic chemistry and catalysis. For example, it is used to investigate the mechanism of ozonolysis [, , , ] and as a starting material in acylation reactions using zeolite catalysts [, , ].

ANone:

ANone: this compound helps researchers understand the intricacies of the Criegee mechanism in ozonolysis. Studies utilizing 14C labeling and 17O-NMR spectroscopy refuted the involvement of the Staudinger molozonide and confirmed that the ether bridge of the secondary ozonide originates from the carbonyl oxygen of the ozonide [, , ]. These studies confirmed that carbonyl-modified alkene ozonolysis proceeds via the Criegee mechanism.

ANone: Research shows that using ketones like cyclohexanone or pinacolone during the ozonolysis of this compound does not lead to Baeyer-Villiger oxidation products [, ]. Instead, cyclohexanone peroxides are the major products when the reaction occurs in cyclohexanone, suggesting ozonide formation isn't completely suppressed [].

ANone: this compound acts as a valuable starting material for various syntheses. For instance, it can be transformed into 3-(1-cyclohexenyl)-2-butanone through acylation using environmentally friendly catalysts like HY and H-β zeolites [, , , ].

ANone: Utilizing zeolite catalysts like HY and H-β zeolites in the acylation of this compound offers an environmentally friendly alternative to conventional catalysts [, , , ]. These reactions can proceed at room temperature, showcasing the effectiveness of these catalysts.

ANone: The synthesis of (Z)-ethylidenecyclohexanes can be achieved through the Wittig olefination of 2-oxygenated cyclohexanones with ethylidenetriphenylphosphorane. This reaction exhibits high stereoselectivity, favoring the formation of the Z isomer [].

ANone: Yes, research on the anaerobic ethylbenzene dehydrogenase enzyme, responsible for the initial step of anaerobic ethylbenzene degradation, used this compound as a substrate []. This study revealed the enzyme's ability to oxidize non-aromatic hydrocarbons like this compound.

ANone: Yes, thermolysis studies under Very Low-Pressure Pyrolysis-Mass Spectrometry (VLPP-MS) conditions reveal that this compound primarily isomerizes to 5-methyl-hepta-1,5-diene. This intermediate further decomposes into allyl and 1,2-dimethylallyl radicals, highlighting the compound's thermal decomposition pathways [, ].

ANone: Yes, studies investigating the circular dichroism (CD) of the this compound system, specifically using (Z)- and (E)-3-ethylidene-5α-cholestanes, revealed the significant contribution of the conformationally rigid this compound unit to the CD spectra [, ].

ANone: Yes, researchers have explored the use of this compound derivatives in various synthetic endeavors. For instance, (±)-(Z)-2-(3β, 5α-dihydroxy-2-methylenecyclohexylidene) this compound was synthesized as part of efforts towards the synthesis of 1α-hydroxyvitamin D3 [].

ANone: Yes, the synthesis of optically active 1-t-butyl-4-ethylidenecyclohexane was achieved through a unique pathway involving CO2-elimination from a spirofused β-lactone, showcasing an alternative approach to this specific derivative [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.